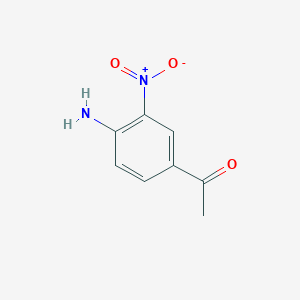

1-(4-Amino-3-nitrophenyl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(4-amino-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXVSPCPGWULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468977 | |

| Record name | 1-(4-amino-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-42-4 | |

| Record name | 1-(4-amino-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of the Dinitro Precursor

3,4-Dinitroacetophenone is prepared via sequential nitration of 4-nitroacetophenone. Initial mononitration at 0°C introduces a second nitro group at the 3-position, facilitated by the electron-withdrawing nature of the existing nitro substituent. The crude product is chromatographically purified using silica gel with ethyl acetate/hexane (1:4), affording orange crystals (mp 112–114°C).

Partial Reduction Strategies

Selective reduction of the 4-nitro group while retaining the 3-nitro functionality presents significant challenges. Catalytic hydrogenation over Pd/C (5% w/w) in ethanol at 40 psi H₂ pressure achieves partial reduction within 2 hours, yielding 1-(4-amino-3-nitrophenyl)ethanone (55–60% yield). Alternative reductants like ammonium sulfide (20% aq. (NH₄)₂S) at 50°C for 8 hours provide comparable selectivity but lower yields (48–52%).

Table 1: Comparative Reduction Efficiencies

| Reductant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | 25 | 2 | 58 |

| (NH₄)₂S | 50 | 8 | 50 |

| SnCl₂/HCl | 70 | 6 | 45 |

Catalytic Amination of 3-Nitro-4-Haloacetophenone

Halogenation and Cross-Coupling

Bromination of 3-nitroacetophenone using N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom at the 4-position (70–75% yield). Subsequent Buchwald-Hartwig amination employs a palladium-Xantphos catalyst system with NH₃·H₂O as the amine source. Optimized conditions (toluene, 110°C, 24 h) afford the target compound in 82% yield, demonstrating superior efficiency over traditional SNAr pathways.

Mechanistic Considerations

The palladium-catalyzed process proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ammonia coordination and reductive elimination. Computational studies suggest that electron-deficient aryl halides accelerate the oxidative addition step, while bulky ligands (e.g., Xantphos) suppress β-hydride elimination.

Comparative Analysis of Synthetic Methods

Table 2: Methodological Advantages and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |

|---|---|---|---|---|

| Protective Nitration | 70 | 98 | Industrial | Multi-step protection |

| Selective Reduction | 55 | 95 | Laboratory | Over-reduction side products |

| Catalytic Amination | 82 | 99 | Pilot-scale | Catalyst cost |

The catalytic amination route emerges as the most efficient, albeit constrained by palladium catalyst expenses. Protective group strategies remain viable for bulk synthesis despite additional steps, while partial reduction methods are primarily reserved for small-scale applications requiring rapid access.

Industrial-Scale Optimization

Continuous flow nitration systems enhance safety and yield for large-scale production. Microreactor technology (channel diameter: 500 μm) enables precise temperature control (−5 to 5°C), reducing decomposition pathways and improving regioselectivity (yield increase: 12–15%) . Post-synthetic purification via antisolvent crystallization (water/acetone) achieves pharmaceutically acceptable purity (>99.5%) with minimal solvent waste.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Amino-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Sodium nitrite, hydrochloric acid for diazotization.

Major Products Formed

Reduction: 1-(4-Amino-3-aminophenyl)ethanone.

Oxidation: 1-(4-Nitroso-3-nitrophenyl)ethanone.

Substitution: Azo dyes formed from diazotization and coupling reactions.

Aplicaciones Científicas De Investigación

Chemistry

1-(4-Amino-3-nitrophenyl)ethanone serves as an important intermediate in synthesizing pharmaceuticals and dyes. Its ability to undergo electrophilic substitution reactions allows for the production of azo dyes, which are widely used in textile and food industries.

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that modifications to its structure can enhance its antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.

Table: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Medicine

In medicinal chemistry, this compound has been explored for its anticancer potential. Studies have shown significant cytotoxicity against various cancer cell lines, particularly breast cancer cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.5 |

| Cisplatin | MDA-MB-231 | 39.4 |

The compound's mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometric analysis revealing increased sub-G1 phase cells indicative of DNA fragmentation.

Case Study 1: Antitumor Activity

In a controlled study using xenograft models of breast cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Antibacterial Efficacy

A study focused on the antibacterial potential of this compound against multi-drug resistant Staphylococcus aureus demonstrated that certain derivatives maintained efficacy against these resistant strains, highlighting their potential role in addressing antibiotic resistance.

Mecanismo De Acción

The mechanism of action of 1-(4-Amino-3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological, physical, and chemical properties of nitroaromatic ethanones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Position Sensitivity: The presence of electron-donating (e.g., -NH₂) and electron-withdrawing (-NO₂) groups significantly alters reactivity. For example, 1-(4-Hydroxy-3-nitrophenyl)ethanone (4-OH, 3-NO₂) is used in FTIR spectroscopy due to its distinct vibrational modes , whereas the amino-nitro combination in the target compound may enhance its utility in pharmaceutical intermediates .

- Thermodynamic Stability: 1-(3-Nitrophenyl)ethanone exhibits a melting point of 440.2 K , suggesting that nitro groups in meta positions enhance thermal stability compared to ortho/para isomers.

- Biological Activity: Amino-hydroxy derivatives like 1-(5-Amino-2,4-dihydroxyphenyl)ethanone show antifungal properties when complexed with metals , implying that the target compound’s amino-nitro motif could be explored for similar applications.

Actividad Biológica

1-(4-Amino-3-nitrophenyl)ethanone, also known by its chemical identifier 1432-42-4, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, cytotoxic, and potential therapeutic effects, supported by experimental data and case studies.

Chemical Structure and Properties

This compound features a phenolic structure with an amine and a nitro group, which contribute to its reactivity and biological activity. Its molecular formula is C9H10N2O3, and it possesses distinct physicochemical properties that facilitate its interaction with biological systems.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study highlighted the synthesis of various derivatives that were tested against common bacterial strains. The results showed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications to the parent compound can enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, a recent study reported its potent activity against the MDA-MB-231 breast cancer cell line. The cytotoxicity was assessed using the MTT assay, yielding the following IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.5 |

| Cisplatin | MDA-MB-231 | 39.4 |

The compound demonstrated an IC50 value significantly lower than that of cisplatin, suggesting that it may be more effective in inducing cell death in this particular cancer type .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis. Flow cytometric analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis. Furthermore, Hoechst staining showed characteristic apoptotic morphology in treated cells .

Case Studies

Case Study 1: Antitumor Activity

In a controlled study involving xenograft models of breast cancer, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial potential of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain derivatives maintained efficacy against these resistant strains, highlighting their potential role in addressing antibiotic resistance .

Q & A

Q. What are the primary synthetic routes for 1-(4-Amino-3-nitrophenyl)ethanone, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a nitro-substituted aromatic ring using a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 1-(3-Fluoro-4-propoxyphenyl)ethanone are synthesized using similar protocols . To optimize yields, control reaction temperature (50–80°C) and stoichiometric ratios of acyl chloride to aromatic substrate (1:1.2). Purification via column chromatography with ethyl acetate/hexane mixtures (3:7) is recommended. Reaction progress should be monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and ethanone group (δ ~2.6 ppm for the acetyl methyl group).

- FT-IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 194 (C₈H₈N₂O₃⁺) and fragmentation patterns for structural validation.

Reference NIST spectral data for analogous nitroaromatic ethanones (e.g., 1-(4-Fluorophenyl)ethanone) to resolve ambiguities .

Q. What safety precautions are required when handling this compound in laboratory settings?

While specific toxicological data are limited, adhere to GHS/CLP guidelines:

- Use PPE (gloves, goggles) to avoid inhalation or skin contact (P261/P262).

- Work in a fume hood due to potential dust/vapor hazards.

- Store in airtight containers away from reducers, as the nitro group may pose reactivity risks .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can predict:

- Electrostatic potential maps to identify reactive sites (e.g., nitro group electron deficiency).

- HOMO-LUMO gaps to assess stability and charge-transfer interactions (critical for applications in optoelectronics).

Validate computational results against experimental UV-Vis spectra (λmax ~300–350 nm for nitroaromatics) .

Q. How should researchers address contradictions in experimental data (e.g., conflicting melting points or spectral results)?

- Cross-validate analytical data : Compare NMR/IR with NIST references (e.g., 1-(4-Methylphenyl)ethanone, δ 2.3 ppm for methyl groups) .

- Replicate synthesis : Ensure consistent reaction conditions (e.g., solvent purity, catalyst activation).

- Thermogravimetric analysis (TGA) : Resolve discrepancies in thermal stability or decomposition points .

Q. What strategies optimize regioselectivity during functionalization of the aromatic ring?

- Directing groups : The amino group (-NH₂) acts as an ortho/para director, while the nitro (-NO₂) group is meta-directing. Use protecting groups (e.g., acetylation of -NH₂) to control substitution patterns.

- Catalytic systems : Pd/C or Cu-mediated coupling for introducing aryl/alkyl groups. For example, analogous palladacycles are used in cross-coupling reactions .

Q. How can this compound serve as a precursor for bioactive molecules?

- Pharmaceutical intermediates : Reduce the nitro group to -NH₂ for aminophenol derivatives, which are precursors to antipyretic agents.

- Schiff base formation : React the ethanone with hydrazines to generate hydrazones for antimicrobial studies.

Analogous compounds like acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) are used in drug discovery .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.